molecular formula C14H27ClN2O2 B2748875 tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride CAS No. 1820583-19-4

tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride

Cat. No.: B2748875
CAS No.: 1820583-19-4
M. Wt: 290.83
InChI Key: BZLRTNCGVATUAQ-HSASPSRMSA-N
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Description

Tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a decahydroisoquinoline core, which is a bicyclic structure, and a tert-butyl carbamate group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride typically involves multiple steps:

    Formation of the Decahydroisoquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic decahydroisoquinoline structure.

    Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the carbamate group, using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can target the carbonyl groups or the nitrogen-containing ring, using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the isoquinoline ring, often facilitated by bases or nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Bases like sodium hydride, nucleophiles such as amines, and solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield N-oxides or hydroxylated derivatives, while reduction could produce amines or alcohols

Scientific Research Applications

Tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the discovery of new drugs or biochemical tools.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating neurological disorders or as an analgesic.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or ion channels, where the compound can act as an inhibitor, activator, or modulator. The pathways involved typically depend on the specific application, such as inhibition of neurotransmitter reuptake in neurological studies or modulation of enzyme activity in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[(4aR,6S,8aS)-octahydro-2H-1,4-benzoxazin-6-yl]carbamate: Similar in structure but with a benzoxazine ring instead of an isoquinoline ring.

    Tert-butyl (4aR,6S,8aS)-6-bromo-5-oxo-decahydroquinoline-1-carboxylate:

Uniqueness

Tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride is unique due to its specific stereochemistry and the presence of both a decahydroisoquinoline core and a tert-butyl carbamate group. This combination of features provides distinct chemical and biological properties, making it valuable for specialized research applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its potential in various scientific fields.

Properties

IUPAC Name

tert-butyl N-[(4aR,6S,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-12-5-4-11-9-15-7-6-10(11)8-12;/h10-12,15H,4-9H2,1-3H3,(H,16,17);1H/t10-,11-,12+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLRTNCGVATUAQ-HSASPSRMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CNCCC2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2CNCC[C@@H]2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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